2-[[2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]acetyl]amino]acetate
Description
2-[[2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]acetyl]amino]acetate is a complex organic compound with significant biochemical and pharmaceutical relevance. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its diverse chemical properties and biological activities.
Properties
IUPAC Name |
2-[[2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O5/c1-4(12)7(9)8(16)11-2-5(13)10-3-6(14)15/h4,7,12H,2-3,9H2,1H3,(H,10,13)(H,11,16)(H,14,15)/t4-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNSAQMEAVSQRD-FBCQKBJTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NCC(=O)[O-])[NH3+])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)NCC(=O)[O-])[NH3+])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66592-75-4 | |
| Record name | Glycine, N-(N-threonylglycyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66592-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]acetyl]amino]acetate typically involves multi-step organic reactions. One common synthetic route includes the coupling of amino acids through peptide bond formation. The reaction conditions often require the use of coupling reagents such as carbodiimides or phosphonium salts, and the reactions are usually carried out in anhydrous solvents under inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can efficiently handle the repetitive coupling and deprotection steps required for the synthesis of complex peptides. The use of solid-phase synthesis is also common, allowing for the easy separation of the product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
2-[[2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]acetyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or hydroxyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acid derivatives.
Scientific Research Applications
2-[[2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]acetyl]amino]acetate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and peptides.
Biology: This compound is studied for its role in various biochemical pathways and its interactions with enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[[2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]acetyl]amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[[2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]acetyl]amino]propanoate
- 2-[[2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]acetyl]amino]butanoate
Uniqueness
Compared to similar compounds, 2-[[2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]acetyl]amino]acetate is unique due to its specific structural configuration and the presence of multiple functional groups that confer distinct chemical and biological properties. This uniqueness makes it particularly valuable in research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
